molecular formula C12H16F2O2 B572945 4,4-Difluoroadamantane-1-carboxylic acid methyl ester CAS No. 1313739-04-6

4,4-Difluoroadamantane-1-carboxylic acid methyl ester

Cat. No.: B572945
CAS No.: 1313739-04-6
M. Wt: 230.255
InChI Key: IRSQDTPPCWEWKW-UHFFFAOYSA-N
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Description

4,4-Difluoroadamantane-1-carboxylic acid methyl ester is an organic compound with the molecular formula C₁₂H₁₆F₂O₂. It is a derivative of adamantane, a highly stable and rigid hydrocarbon structure. The presence of two fluorine atoms at the 4,4-positions and a carboxylic acid methyl ester group at the 1-position makes this compound unique and potentially useful in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Difluoroadamantane-1-carboxylic acid methyl ester typically involves the fluorination of adamantane derivatives followed by esterification. One common method includes the reaction of 4,4-difluoroadamantane-1-carboxylic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using fluorine gas or other fluorinating agents under controlled conditions. The esterification step can be optimized for higher yields and purity by using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4,4-Difluoroadamantane-1-carboxylic acid methyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under appropriate conditions.

Major Products Formed

    Oxidation: Formation of 4,4-difluoroadamantane-1-carboxylic acid.

    Reduction: Formation of 4,4-difluoroadamantane-1-methanol.

    Substitution: Formation of various substituted adamantane derivatives depending on the nucleophile used.

Scientific Research Applications

4,4-Difluoroadamantane-1-carboxylic acid methyl ester has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated organic compounds.

    Biology: Potential use in the development of fluorinated pharmaceuticals due to its stability and unique properties.

    Medicine: Investigated for its potential as a drug candidate or as a precursor in drug synthesis.

    Industry: Utilized in the production of advanced materials, including polymers and coatings, due to its rigidity and stability.

Mechanism of Action

The mechanism of action of 4,4-Difluoroadamantane-1-carboxylic acid methyl ester depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, influencing their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability, making it a valuable component in drug design.

Comparison with Similar Compounds

Similar Compounds

  • Adamantane-1-carboxylic acid methyl ester
  • 1-Adamantaneacetic acid
  • 3-Hydroxyadamantane-1-carboxylic acid

Uniqueness

4,4-Difluoroadamantane-1-carboxylic acid methyl ester is unique due to the presence of fluorine atoms, which impart distinct chemical and physical properties. These properties include increased lipophilicity, metabolic stability, and potential for enhanced biological activity compared to non-fluorinated analogs.

Properties

IUPAC Name

methyl 4,4-difluoroadamantane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16F2O2/c1-16-10(15)11-4-7-2-8(5-11)12(13,14)9(3-7)6-11/h7-9H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRSQDTPPCWEWKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12CC3CC(C1)C(C(C3)C2)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80735065
Record name Methyl 4,4-difluorotricyclo[3.3.1.1~3,7~]decane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80735065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1313739-04-6
Record name Methyl 4,4-difluorotricyclo[3.3.1.1~3,7~]decane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80735065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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